2'-Deoxy-8-pyren-1-ylguanosine
Description
Structure
3D Structure
Properties
CAS No. |
444314-32-3 |
|---|---|
Molecular Formula |
C26H21N5O4 |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-pyren-1-yl-1H-purin-6-one |
InChI |
InChI=1S/C26H21N5O4/c27-26-29-24-22(25(34)30-26)28-23(31(24)19-10-17(33)18(11-32)35-19)16-9-7-14-5-4-12-2-1-3-13-6-8-15(16)21(14)20(12)13/h1-9,17-19,32-33H,10-11H2,(H3,27,29,30,34)/t17-,18+,19+/m0/s1 |
InChI Key |
HODWLUTUSRNPOM-IPMKNSEASA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2C4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)CO)O |
Canonical SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2C4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)CO)O |
Origin of Product |
United States |
The Significance of Modified Nucleosides in Molecular Biology and Biotechnology
Modified nucleosides are structurally similar to their natural counterparts but possess altered bases or sugar moieties. This chemical diversification allows them to serve a multitude of purposes in research and medicine. In molecular biology, they are invaluable tools for elucidating the complex mechanisms of cellular processes. By incorporating these modified units into DNA or RNA strands, scientists can probe nucleic acid structure, dynamics, and interactions with other molecules. researchgate.netnih.gov
Furthermore, the application of modified nucleosides extends into biotechnology and drug development. They are fundamental components in the synthesis of therapeutic oligonucleotides, which are short nucleic acid chains designed to modulate gene expression. Additionally, many antiviral and anticancer drugs are nucleoside analogues that interfere with the replication of viral or cancerous cells. The ability to synthesize and incorporate these custom-designed building blocks has opened up new avenues for diagnostics and therapeutics. nih.gov
An Overview of Pyrene Functionalized Nucleosides As Advanced Probes
Among the various modifications, the attachment of a pyrene (B120774) molecule to a nucleoside has proven to be particularly advantageous for creating advanced molecular probes. mdpi.comnih.govresearchgate.net Pyrene is a polycyclic aromatic hydrocarbon with unique photophysical properties. researchgate.networktribe.com Its fluorescence is highly sensitive to its local environment, making it an excellent reporter of molecular interactions. mdpi.comresearchgate.net
A key feature of pyrene is its ability to form an "excimer" (excited dimer) when two pyrene molecules are in close proximity. nih.govnih.gov This excimer emits light at a longer wavelength (a significant red-shift) compared to the single pyrene monomer. nih.gov This distinct spectral shift provides a clear signal for changes in the conformation of the nucleic acid that bring the pyrene-labeled nucleosides together. nih.gov This property has been exploited to develop sensitive fluorescent probes for detecting specific nucleic acid sequences and even single nucleotide polymorphisms (SNPs). mdpi.comrsc.org
The way pyrene is attached to the nucleoside—the specific position and the type of linker used—influences its behavior and the information it can provide. nih.gov Researchers have attached pyrene to different positions on the nucleobase or the sugar, each yielding probes with distinct characteristics and applications. researchgate.net
The Rationale for the Research Focus on 2 Deoxy 8 Pyren 1 Ylguanosine Conjugates
Strategic Approaches to C8-Functionalization of 2'-Deoxyguanosine (B1662781) Scaffolds
Functionalization at the C8 position of 2'-deoxyguanosine is a key strategy for introducing probes like pyrene. This position allows the attached molecule to project into the major groove of the DNA double helix, enabling unique interactions and spectroscopic signals. Two prominent methods for achieving this are direct C-H bond activation and Suzuki-Miyaura cross-coupling.
Direct C-H bond activation is a powerful strategy that allows for the formation of carbon-carbon bonds without the need for pre-functionalized starting materials like organometallics. researchgate.netmt.com This approach is of significant interest for modifying purine (B94841) nucleosides due to its atom economy. mt.com The process typically involves a transition metal catalyst, often palladium, which facilitates the cleavage of a stable C-H bond and its subsequent reaction with a coupling partner. researchgate.netnih.gov
For the C8-arylation of 2'-deoxyguanosine, a palladium-catalyzed reaction can be employed with an aryl halide, such as 1-iodopyrene. nih.gov These reactions often require high temperatures and the presence of a copper co-catalyst and a base. researchgate.netnih.gov Key challenges in C-H activation include achieving high regioselectivity—targeting the C8 position specifically over other C-H bonds in the nucleoside—and ensuring the stability of the glycosidic bond under the often harsh reaction conditions. nih.govresearchgate.net For instance, direct arylation of 2'-deoxyadenosine (B1664071) requires lower temperatures compared to adenosine (B11128) to preserve the sensitive glycosidic bond. nih.gov
The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for forming C-C bonds. yonedalabs.com In nucleoside chemistry, it is a robust method for synthesizing C8-aryl-2'-deoxyguanosine derivatives. nih.gov This reaction involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate. yonedalabs.com
To synthesize this compound, this method typically starts with an 8-halo-2'-deoxyguanosine precursor, most commonly 8-bromo-2'-deoxyguanosine (B1139848). This precursor is then reacted with a pyreneboronic acid or a pyreneboronic acid ester, such as the pinacol (B44631) ester of 1-pyrenylboronic acid, in the presence of a palladium catalyst and a base. thieme-connect.comnih.gov A similar synthesis has been successfully reported for the related compound 8-(Benzo[a]pyren-6-yl)-2′-deoxyguanosine, demonstrating the viability of this approach. thieme-connect.com
This coupling strategy can also be performed postsynthetically on a fully assembled oligonucleotide. nih.gov An oligonucleotide is first synthesized containing an 8-bromo-2'-deoxyguanosine unit. The entire DNA strand is then subjected to Suzuki-Miyaura conditions to attach the pyrene moiety. This method is advantageous as it avoids potential issues with the stability of the bulky pyrene-modified monomer during the cycles of solid-phase DNA synthesis. nih.gov
| Component | Role in Reaction | Typical Example |
|---|---|---|
| Electrophile | Provides the nucleoside scaffold with a leaving group. | 8-Bromo-2'-deoxyguanosine |
| Nucleophile | Provides the pyrene moiety. | 1-Pyrenylboronic acid or its ester derivative |
| Catalyst | Facilitates the cross-coupling. | Palladium complexes, e.g., Pd(PPh₃)₄ |
| Base | Activates the organoboron species. | Sodium carbonate (Na₂CO₃), Potassium phosphate (B84403) (K₃PO₄) |
| Solvent | Solubilizes reactants and facilitates the reaction. | Dioxane, Dimethylformamide (DMF), Toluene (B28343) (often with water) |
Direct C-H Bond Activation in Purine Nucleosides
Oligonucleotide Synthesis via Solid-Phase Phosphoramidite (B1245037) Chemistry
The incorporation of modified nucleosides like this compound into DNA sequences is achieved using automated solid-phase phosphoramidite chemistry. sigmaaldrich.combiotage.com This method builds the oligonucleotide in a 3' to 5' direction on an insoluble solid support. biotage.com
Before incorporation, the modified nucleoside must be converted into a phosphoramidite building block. nih.gov This involves protecting the exocyclic amine of the guanine base and the 5'-hydroxyl group (typically with a dimethoxytrityl, DMT, group) and then reacting the 3'-hydroxyl group to install a reactive phosphoramidite moiety. nih.govspringernature.com
The synthesis cycle on an automated DNA synthesizer involves four main steps: sigmaaldrich.comatdbio.com
Detritylation: The acid-labile 5'-DMT group is removed from the support-bound nucleoside to expose the 5'-hydroxyl group. sigmaaldrich.com
Coupling: The prepared this compound phosphoramidite is activated and reacts with the free 5'-hydroxyl group of the growing chain. sigmaaldrich.com The incorporation of bulky phosphoramidites may require longer coupling times to ensure high efficiency. umich.edu
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion-mutation sequences. sigmaaldrich.com
Oxidation: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a stable phosphate triester. atdbio.com
This cycle is repeated until the desired sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. atdbio.com For sensitive adducts, special handling, such as the use of antioxidants during deprotection, may be necessary to prevent degradation. nih.gov
The term "linker" can refer to the bond connecting a modification to the nucleoside or to a separate chemical spacer used to position a molecule. biosyn.com In this compound, the pyrene is attached directly to the C8 position of the guanine base. This direct linkage contrasts with other strategies where pyrene is attached via flexible tethers to different parts of the nucleoside, such as the 2'-position of the sugar ring or as a non-nucleosidic insert. acs.orgnih.gov
The position of the pyrene-modified nucleoside within the oligonucleotide (e.g., at the 5'-terminus or in an internal position) is critical and can significantly affect the photophysical properties of the resulting probe. acs.orgacs.org For example, a bis-pyrene linker incorporated at the 5'-terminus of an oligonucleotide shows a significant increase in excimer fluorescence upon hybridization, whereas an internal placement results in much smaller changes. acs.org This positional effect is due to different stacking interactions between the pyrene and the DNA bases in the duplex. acs.orgacs.org Acyclic linkers, such as aminopropanediol, can also be used to replace the entire deoxyribose sugar, offering a different way to insert a chromophore into the DNA backbone. beilstein-journals.org
For applications requiring enhanced fluorescence signals, oligonucleotides can be modified with two pyrene moieties, designed to form an intramolecular excimer. acs.orgscispace.com A common strategy involves the synthesis of a non-nucleosidic linker to which two pyrene groups are attached. acs.orgtandfonline.com
One such linker is derived from 2,2-(aminomethyl)propanediol, which is reacted with 1-pyrenebutyric acid to create a bis-pyrene diol. acs.orgacs.org This diol is then converted into a phosphoramidite, which can be incorporated at any desired position within an oligonucleotide sequence using a standard automated DNA synthesizer. acs.orgscispace.com Upon hybridization with a complementary DNA or RNA strand, the two pyrene moieties are brought into close proximity, leading to a significant increase in the characteristic excimer fluorescence. scispace.comoup.com This "light-up" property makes bis-pyrene modified oligonucleotides highly sensitive probes for nucleic acid detection. acs.orgtandfonline.com
| Sample | State | Quantum Yield (QY) | Excimer/Monomer (E/M) Ratio |
|---|---|---|---|
| Bis-pyrene linker alone | In aqueous solution | 0.17 | 15 |
| Oligonucleotide with 5'-terminal bis-pyrene | Single-stranded | 0.003 - 0.009 | 0.3 - 0.8 |
| Duplex with DNA | Up to 27-fold increase | Up to 17-fold increase | |
| Oligonucleotide with internal bis-pyrene | Single-stranded | 0.003 - 0.009 | 0.3 - 0.8 |
| Duplex with DNA | Small change | Small change |
Fluorescence Spectroscopy of this compound and Conjugates
Fluorescence spectroscopy is a primary technique for characterizing this compound systems due to the strong fluorescence of the pyrene moiety. The emission properties of pyrene are highly sensitive to its immediate surroundings, making it an excellent probe for investigating molecular interactions and microenvironments.
Monomer and Excimer Emission Analysis
The fluorescence of pyrene can manifest as either monomer or excimer emission. Monomer emission, characterized by a structured spectrum with peaks typically between 370 and 400 nm, arises from a single excited pyrene molecule. tus.ac.jpresearchgate.net In contrast, excimer emission is a broad, structureless band at longer wavelengths, usually around 480 nm, which results from the association of an excited-state pyrene with a ground-state pyrene molecule. tus.ac.jpbeilstein-journals.orgresearchgate.net
The formation of pyrene excimers is highly dependent on the proximity and orientation of two pyrene moieties. nih.gov In the context of this compound incorporated into nucleic acids, the observation of excimer emission provides direct evidence of the close spatial arrangement of two or more pyrene-modified nucleosides. beilstein-journals.org This phenomenon is particularly useful for studying:
Inter-strand and intra-strand interactions: The formation of excimers can indicate the hybridization of complementary strands or the folding of a single strand that brings pyrene units into close contact. beilstein-journals.org
Conformational dynamics: The ratio of excimer to monomer emission intensity (Ie/Im) can be used to monitor changes in the structure and flexibility of nucleic acids. researchgate.netnih.gov For instance, a higher Ie/Im ratio suggests a more compact structure that facilitates pyrene stacking. researchgate.net
Studies have shown that the excimer emission of pyrene-labeled probes can be significantly enhanced upon hybridization with a target DNA sequence, making them effective as "switch-on" fluorescent probes. beilstein-journals.org
Quantum Yield Determinations
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. wikipedia.org For pyrene and its derivatives, the quantum yield is highly sensitive to the molecular environment. wikipedia.org
The determination of quantum yields for this compound and its conjugates is crucial for understanding their photophysical behavior and for the design of sensitive fluorescent probes. The quantum yield can be influenced by several factors, including:
Solvent and local environment: The polarity and viscosity of the surrounding medium can affect the rates of radiative and non-radiative decay processes, thereby altering the quantum yield. wikipedia.orgnih.gov
Quenching interactions: Proximity to certain nucleobases, particularly guanine, can lead to a significant decrease in the fluorescence quantum yield. nih.gov
Quantum yields for pyrene-labeled oligonucleotides can range from being very low in the single-stranded state due to quenching, to being very high (up to 99%) upon hybridization into a duplex where the pyrene is in a non-quenching environment. nih.gov For example, the quantum yield of a pyrene-containing amphiphile was shown to increase from 0.5% to 23.1% upon assembly with a polyanion, which induced close stacking of the pyrene units. researchgate.net
| System | Condition | Quantum Yield (Φf) |
| Pyrene-labeled acpcPNA probe | Single-stranded | Low |
| Pyrene-labeled acpcPNA probe | Hybridized to DNA | Up to 73-fold enhancement |
| Pyrene-containing amphiphile (PRB) | Alone | 0.5% |
| PRB with polyanionic PSS | Assembled | 23.1% |
| Pyrene-labeled DNA duplexes | Non-quenching environment | 28-99% |
| 8-anilinonaphthalene-1-sulfonic acid (ANS) | Aqueous buffer | ~0.002 |
| ANS | Bound to serum albumin | ~0.4 |
This table presents a selection of reported quantum yields for various pyrene-containing systems to illustrate the range of values observed under different conditions.
Sensitivity of Fluorescence to Microenvironment Polarity
The fluorescence emission spectrum of pyrene is notably sensitive to the polarity of its microenvironment. nih.govmdpi.comrsc.org This solvatochromic effect is particularly evident in the fine structure of the monomer emission spectrum. The ratio of the intensity of the first vibronic peak (I1, around 373 nm) to the third vibronic peak (I3, around 383 nm), known as the pyrene polarity index (I1/I3), is a widely used parameter to gauge the polarity of the pyrene's surroundings. researchgate.net
In a nonpolar environment, the I1 peak is suppressed, leading to a lower I1/I3 ratio. Conversely, in a polar environment, the intensity of the I1 peak increases, resulting in a higher I1/I3 ratio. researchgate.net This property makes this compound an excellent probe for mapping the polarity of different regions within nucleic acid structures, such as the major and minor grooves or the core of a duplex. nih.govnih.gov The ability to distinguish between these environments is due to the differential polarities of these locations. nih.gov For instance, the minor groove of a DNA duplex is generally considered more polar than the apolar core. nih.gov
Quenching Mechanisms of Pyrene Fluorescence by Nucleobases
The fluorescence of the pyrene moiety in this compound can be significantly diminished, or "quenched," by neighboring nucleobases. nih.gov This quenching occurs primarily through photoinduced electron transfer (PET). nih.gov The efficiency of quenching depends on the specific nucleobase and its proximity and orientation relative to the pyrene.
The order of quenching efficiency for the canonical DNA bases is generally considered to be: Guanine > Cytosine > Thymine (B56734) > Adenine
Guanine is the most potent quencher, acting as an electron donor in an oxidative electron transfer process. nih.gov The close proximity of the pyrene to a guanine residue in a DNA strand often leads to substantial fluorescence quenching. nih.gov
Cytosine and Thymine are moderately strong quenchers, acting as electron acceptors in a reductive electron transfer process. nih.gov
Adenine is considered a weak quencher of pyrene fluorescence. nih.gov
This differential quenching is a key principle in the design of "light-up" or "light-switching" probes. beilstein-journals.org In such probes, the pyrene-modified nucleoside is engineered to be in a quenching environment in the single-stranded state. nih.gov Upon hybridization to a target sequence, a conformational change moves the pyrene to a non-quenching environment, resulting in a significant increase in fluorescence intensity. nih.govbeilstein-journals.org
Absorption Spectroscopy for Electronic Properties
UV-Visible absorption spectroscopy is used to study the electronic properties of this compound. The absorption spectrum of the pyrene moiety typically shows characteristic peaks in the UV region. researchgate.netrsc.org When the pyrene is conjugated to deoxyguanosine and incorporated into a nucleic acid, changes in the absorption spectrum can provide information about its interactions with the surrounding nucleobases.
A bathochromic shift (a shift to longer wavelengths) in the pyrene absorption spectrum is often observed when the pyrene moiety intercalates into a DNA duplex. nih.gov This shift is indicative of the altered electronic environment experienced by the pyrene chromophore due to π-stacking interactions with the nucleobases. nih.gov The absorption spectrum can also be used in conjunction with fluorescence spectroscopy to calculate the fluorescence quantum yield. wikipedia.org
| Molecule | Solvent/Environment | Absorption Maxima (λmax) |
| Pyrene | Water (2 μM) | ~242 nm, 273 nm, 337 nm |
| CC-CH | Toluene | 498 nm |
| CC-CH | DMSO | 532 nm |
| Perylene | Toluene | ~400 nm, 435 nm |
This table shows representative absorption maxima for pyrene and related fluorescent probes in different solvents, illustrating the influence of the environment on the electronic absorption.
Nuclear Magnetic Resonance (NMR) Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining high-resolution structural information about molecules in solution. scispace.comresearchgate.net In the context of this compound-modified oligonucleotides, NMR studies can provide detailed insights into:
Conformation of the modified nucleoside: NMR can determine the glycosidic torsion angle (χ), which describes the orientation of the pyrene-modified guanine base relative to the deoxyribose sugar.
Interactions with neighboring bases: Through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can reveal the stacking interactions between the pyrene and adjacent nucleobases. researchgate.net
Structural Elucidation via ¹H and ¹³C NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of molecules in solution. For this compound, ¹H and ¹³C NMR provide direct information about the chemical environment of each atom.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound reveals characteristic signals for the protons of the deoxyribose sugar, the guanine base, and the pyrene moiety. The aromatic region of the spectrum is particularly complex due to the presence of the nine protons of the pyrene ring, which typically resonate between 7.8 and 9.3 ppm. The anomeric proton (H1') of the deoxyribose sugar usually appears as a triplet around 6.0-6.5 ppm, and its coupling constant provides information about the sugar pucker conformation.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers a wider chemical shift range, allowing for the resolution of individual carbon signals. libretexts.org The spectrum will show distinct signals for the carbons of the pyrene ring, the guanine base, and the deoxyribose sugar. The chemical shifts of the pyrene carbons are sensitive to the electronic environment and can be influenced by interactions with the DNA helix. libretexts.org Quaternary carbons, such as those at the junction of the pyrene and guanine moieties, can also be identified, although they often exhibit weaker signals. uobasrah.edu.iq
Representative NMR Data:
The following tables provide representative ¹H and ¹³C NMR chemical shift ranges for the different moieties of this compound, compiled from data on similar compounds. rsc.orgsbq.org.brupi.eduresearchgate.net
Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound
| Proton | Chemical Shift (ppm) |
|---|---|
| Pyrene Aromatic Protons | 7.8 - 9.3 |
| Guanine H8 | Shifted/Absent |
| Deoxyribose H1' | 6.0 - 6.5 |
| Deoxyribose H2'/H2'' | 2.0 - 3.0 |
| Deoxyribose H3' | 4.5 - 5.0 |
| Deoxyribose H4' | 4.0 - 4.5 |
Table 2: Representative ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Chemical Shift (ppm) |
|---|---|
| Pyrene Aromatic Carbons | 120 - 135 |
| Guanine C2 | 153 - 155 |
| Guanine C4 | 150 - 152 |
| Guanine C5 | 115 - 117 |
| Guanine C6 | 158 - 160 |
| Guanine C8 | Shifted/Broadened |
| Deoxyribose C1' | 83 - 87 |
| Deoxyribose C2' | 39 - 42 |
| Deoxyribose C3' | 70 - 74 |
| Deoxyribose C4' | 85 - 89 |
Two-Dimensional NMR Techniques (COSY, NOE, ROESY, HMQC, HSQC, HMBC)
Two-dimensional (2D) NMR experiments provide correlational information between nuclei, which is invaluable for the unambiguous assignment of the complex spectra of molecules like this compound. youtube.com
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org In this compound, COSY spectra would show correlations between adjacent protons within the deoxyribose sugar ring (e.g., H1'-H2', H2'-H3', etc.) and within the pyrene ring system. researchgate.netresearchgate.net
NOE (Nuclear Overhauser Effect) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques identify protons that are close in space (typically within 5 Å), regardless of whether they are connected by bonds. youtube.com NOESY and ROESY are crucial for determining the three-dimensional structure and conformation. youtube.com For instance, NOE cross-peaks between protons of the pyrene ring and protons of the deoxyribose sugar or neighboring bases in a DNA duplex can reveal the orientation of the pyrene moiety relative to the DNA helix. researchgate.netresearchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) and HSQC (Heteronuclear Single Quantum Coherence): These are heteronuclear correlation experiments that map the correlation between a proton and a directly attached heteronucleus, most commonly ¹³C. youtube.com This allows for the direct assignment of the carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.net HMBC is particularly useful for identifying quaternary carbons and for connecting different spin systems, for example, linking the pyrene moiety to the guanine base through the C8 position.
Conformational Analysis of this compound within Nucleic Acids
The presence of a bulky pyrene adduct at the C8 position of guanine can significantly perturb the local and global conformation of DNA. acs.org Conformational studies, often employing NMR and molecular dynamics simulations, have revealed several key features:
Syn/Anti Conformation: The glycosidic bond between the guanine base and the deoxyribose sugar can adopt either a syn or anti conformation. In unmodified DNA, the anti conformation is predominant. However, the bulky pyrene adduct at the C8 position often forces the guanine into a syn conformation to minimize steric clash with the sugar-phosphate backbone. tandfonline.com
Intercalation vs. Groove Binding: The planar pyrene ring can either intercalate between the DNA base pairs or reside in one of the DNA grooves (major or minor). acs.org The preferred conformation depends on the specific pyrene isomer and the surrounding DNA sequence. oup.com NMR studies, particularly those utilizing NOE data, are instrumental in distinguishing between these conformational possibilities. acs.org
Helical Distortion: The accommodation of the bulky pyrene adduct often leads to significant distortions in the DNA helix, including bending, unwinding, and changes in groove dimensions. tandfonline.com These structural alterations can have profound effects on DNA replication and repair processes.
Circular Dichroism (CD) for Chiral Structural Investigations
Circular Dichroism (CD) spectroscopy is a sensitive technique for probing the secondary structure of chiral macromolecules like DNA. nih.govresearchgate.net The CD spectrum of DNA is characterized by positive and negative bands in the UV region that are indicative of the helical structure.
The introduction of a this compound adduct can induce significant changes in the CD spectrum of an oligonucleotide. mdpi.comresearchgate.net These changes can provide insights into:
Global Conformation: A shift from a B-form DNA conformation towards an A-form or Z-form conformation, or a locally distorted structure, will result in characteristic changes in the CD spectrum. researchgate.netosti.gov
Induced CD: The achiral pyrene chromophore can exhibit an induced CD signal upon coupling with the chiral environment of the DNA helix. The sign and magnitude of this induced CD can provide information about the orientation of the pyrene moiety within the DNA structure.
Thermal Stability: By monitoring the CD signal as a function of temperature, the melting temperature (Tm) of the modified DNA duplex can be determined. A decrease in Tm compared to the unmodified duplex often indicates a destabilization of the helix due to the presence of the adduct. osti.gov
Mass Spectrometry for Molecular Identification and Adduct Analysis
Mass spectrometry (MS) is a powerful analytical technique for the identification and quantification of DNA adducts. scispace.com Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used soft ionization techniques that allow for the analysis of intact modified nucleosides and oligonucleotides.
Molecular Weight Determination: High-resolution mass spectrometry provides a precise measurement of the molecular weight of this compound, confirming its elemental composition.
Tandem Mass Spectrometry (MS/MS): In tandem MS, the molecular ion of the adduct is isolated and fragmented to produce a characteristic fragmentation pattern. scispace.com This fragmentation can provide structural information, such as the site of adduction on the guanine base and the nature of the modifying group. Common fragmentation pathways involve the cleavage of the glycosidic bond, resulting in ions corresponding to the modified base and the deoxyribose sugar. scispace.comnih.gov
Adduct Analysis in DNA: When analyzing DNA that has been exposed to pyrene metabolites, mass spectrometry can be used to identify and quantify the resulting this compound adducts. scispace.com This often involves enzymatic digestion of the DNA to individual nucleosides, followed by liquid chromatography-mass spectrometry (LC-MS) analysis. This approach allows for the sensitive detection of low levels of DNA damage.
Applications of 2 Deoxy 8 Pyren 1 Ylguanosine in Advanced Nucleic Acid Research
Probing Nucleic Acid Hybridization and Duplex Formation
The incorporation of 2'-Deoxy-8-pyren-1-ylguanosine and similar pyrene-modified nucleosides into oligonucleotides allows for real-time monitoring of their binding to complementary DNA or RNA strands. The process of hybridization, or the formation of a double helix (duplex), brings the pyrene (B120774) molecule into a new chemical environment within the duplex, leading to predictable and measurable changes in its optical properties.
The fluorescence of a pyrene-modified oligonucleotide is highly sensitive to the event of duplex formation. When a probe containing a pyrene-modified nucleoside is in a single-stranded state, its fluorescence may be quenched by interactions with adjacent nucleobases through a process known as photoinduced electron transfer. researchgate.net Upon hybridization with a target strand, the pyrene moiety's environment changes, often leading to a significant shift in its fluorescence signal.
This change can manifest in several ways:
Fluorescence Quenching or Enhancement: In some systems, hybridization to a complementary strand leads to specific quenching of the pyrene's fluorescence emission. nih.gov This is often observed in perfectly matched duplexes where the pyrene intercalates or stacks efficiently within the helix. Conversely, other probe designs exhibit a significant enhancement of monomer fluorescence upon binding. acs.org For instance, oligonucleotides containing 2'-O-(1-pyrenylmethyl)uridine showed a remarkable increase in fluorescence (up to 250-fold) upon binding to complementary RNA.
Excimer and Exciplex Formation: If two pyrene molecules are brought into close proximity, they can form an excimer, which results in a new, red-shifted emission band around 470-480 nm. researchgate.net This principle is used in probes where hybridization causes two pyrene-labeled strands or two pyrene units on the same strand to come together. Alternatively, the pyrene can form an exciplex with an adjacent DNA base, also resulting in a new, broad emission at a longer wavelength (e.g., 450 nm).
The nature and magnitude of the fluorescence change are highly dependent on the design of the probe, including the position of the pyrene-modified base and the sequence of neighboring bases. researchgate.netacs.org
The incorporation of a bulky aromatic group like pyrene into a nucleic acid duplex can significantly affect its thermodynamic stability, which is typically measured by the melting temperature (Tm). The Tm is the temperature at which half of the duplexes dissociate into single strands.
The large, flat surface area of the pyrene moiety allows it to intercalate, or insert itself, between the base pairs of the DNA or RNA duplex. This intercalation introduces favorable π-stacking interactions with the nucleobases, which can add significant stability to the duplex structure. oup.com This stabilization is reflected as an increase in the duplex's melting temperature.
However, the effect is not universally stabilizing and depends heavily on the context of the modification:
Duplex Type: Pyrene modifications can have different effects on DNA:DNA versus DNA:RNA duplexes. For example, oligonucleotides modified with 2'-O-(pyren-1-yl)methyluridine were found to stabilize DNA:DNA duplexes but significantly destabilize the corresponding DNA:RNA duplexes.
Neighboring Bases: The identity of the nucleobases adjacent to the modification site can have a profound impact on the degree of stabilization or destabilization.
The ability of pyrene to modulate duplex stability is a key factor in probe design, as it can be tuned to optimize hybridization conditions and specificity.
| Modification Context | Effect on Duplex Stability (ΔTm) | Reference |
| Pyrene Intercalation (General) | Increased thermal stability | oup.com |
| 2'-O-(pyren-1-yl)methyluridine in DNA:DNA | Stabilizing (ΔTm = +2 to +13 °C) | |
| 2'-O-(pyren-1-yl)methyluridine in DNA:RNA | Destabilizing (ΔTm = -1 to -10 °C) | |
| C5-pyrene-functionalized monomers | Generally destabilizing | mdpi.com |
Monitoring DNA:DNA and DNA:RNA Duplex Hybridization by Optical Properties
Development of Fluorescent Probes for Sequence-Specific Detection
The distinct fluorescence changes upon hybridization make pyrene-modified oligonucleotides, including those with this compound, excellent candidates for developing probes that can detect specific DNA and RNA sequences.
The rational design of pyrene-modified probes aims to maximize the change in fluorescence signal between the probe's single-stranded (unbound) and double-stranded (bound) states. Several design strategies have been developed:
Linear Probes: These are single-stranded oligonucleotides containing one or more pyrene modifications. The signaling mechanism relies on the change in the pyrene's local environment upon hybridization, leading to an increase or decrease in monomer fluorescence. mdpi.com
Dual (or Tandem) Probes: This approach uses two separate probes that bind to adjacent sites on a target sequence. Each probe is labeled with a pyrene molecule, and upon hybridization, the two pyrenes are brought close enough to form an excimer, generating a new fluorescence signal.
Molecular Beacons (MBs): These probes have a hairpin structure where the pyrene fluorophore at one end is held close to a quencher molecule at the other end, silencing its fluorescence. When the probe's loop sequence binds to a complementary target, the hairpin opens, separating the pyrene from the quencher and "turning on" the fluorescence. A variation of this design uses two pyrene molecules that are separated upon target binding, leading to a switch from excimer to monomer emission. researchgate.net
The key principle in all designs is to create a large, hybridization-induced change in fluorescence, whether it's an increase/decrease in intensity or a shift in the emission wavelength. mdpi.com
Probes incorporating pyrene-modified nucleosides have been successfully used to detect both DNA and RNA targets with high sensitivity. The choice of probe design and the specific pyrene-modified monomer can be tailored for optimal performance depending on the target type.
For example, probes can be designed to produce a strong fluorescence signal only when they form a perfectly matched duplex with their intended target. researchgate.net Studies have shown that pyrene-labeled probes can bind more tightly to RNA than to DNA, and the fluorescence quenching associated with duplex formation can be more pronounced with RNA targets. nih.gov This makes them particularly useful for RNA analysis. The significant, hybridization-induced increases in fluorescence enable the sensitive detection of specific nucleic acid sequences, forming the basis for various diagnostic assays. mdpi.com
| Probe Type | Target | Signaling Mechanism | Observed Change | Reference |
| Linear Probe (2'-O-pyrenylmethyl-uridine) | RNA | Environmental Change | ~250x fluorescence increase | |
| Linear Probe (2'-O-pyrenylmethyl-uridine) | DNA | Exciplex Formation | New emission at 450 nm | |
| Dual Pyrene-labeled Molecular Beacon | DNA | Monomer/Excimer Switch | Increased monomer, decreased excimer emission | researchgate.net |
| Pyrenyl-PNA Probe | DNA/RNA | Fluorescence Quenching | Emission "switched off" upon binding | nih.gov |
Design Principles for Pyrene-Modified Oligonucleotide Probes
High-Resolution Discrimination of Single Nucleotide Polymorphisms (SNPs)
Single Nucleotide Polymorphisms (SNPs) are variations at a single base position in a DNA sequence and are the most common type of genetic variation among individuals. The ability to accurately detect SNPs is crucial for genetic studies, disease diagnosis, and personalized medicine. cd-genomics.com Pyrene-modified oligonucleotides have emerged as powerful tools for this purpose. mdpi.comoup.com
The principle behind SNP detection using pyrene-modified probes lies in the extreme sensitivity of the pyrene fluorophore to its immediate microenvironment. mdpi.com When a probe containing a pyrene-modified nucleoside hybridizes to its target:
Perfect Match: With a perfectly complementary target, the pyrene moiety can adopt an optimal position within the duplex, for example by intercalating smoothly between base pairs. This well-defined environment results in a characteristic and reproducible fluorescence signal (either enhanced or quenched, depending on the design). nih.gov
Mismatch: If there is a single base mismatch at or near the modification site, the structure of the DNA duplex is slightly distorted. This disruption alters the local environment around the pyrene, changing its stacking interactions and position within the helix. This subtle structural change leads to a measurably different fluorescence signal compared to the perfectly matched duplex. nih.govacs.orgtandfonline.com
For example, some probes are designed so that the fluorescence is efficiently quenched in a perfectly matched duplex, but this quenching is significantly reduced in a mismatched duplex, causing the fluorescence to be "switched on". nih.govtandfonline.com By carefully designing the probe sequence and the position of the pyrene-modified base, it is possible to generate a distinct fluorescence signal that clearly distinguishes between a perfect match and a single-base mismatch, enabling highly accurate SNP genotyping. mdpi.comglenresearch.com
G-Specific Quenching Mechanisms for SNP Discrimination
The fluorescence of pyrene is known to be quenched by proximity to guanine (B1146940) residues. This phenomenon forms the basis for developing highly specific probes for SNP discrimination. When a pyrene-labeled oligonucleotide probe hybridizes to a target DNA sequence, the fluorescence of the pyrene can be significantly quenched if it is positioned near a guanine base in the target strand. This quenching effect is less pronounced when the pyrene is adjacent to other bases (adenine, cytosine, or thymine).
This guanine-specific quenching can be harnessed to create "switch-on" or "switch-off" fluorescent probes. For instance, a probe can be designed where the pyrene-modified guanosine (B1672433) is positioned opposite the SNP site. If the target allele contains a guanine at the SNP position, hybridization will lead to quenching and a decrease in the fluorescence signal. Conversely, if the allele contains any other base at that position, the fluorescence will remain high, allowing for clear discrimination between the two. Research has demonstrated that the formation of an exciplex (an excited-state complex) between pyrene and guanine can occur in polar solvents, providing a potential mechanism for this observed quenching. nih.gov
Enhanced Fluorescent Discrimination Strategies
Beyond simple quenching, this compound can be integrated into more complex probe designs for enhanced SNP discrimination. These strategies often rely on the principle of hybridization-induced changes in fluorescence. mdpi.com Molecular beacons, for example, are hairpin-shaped oligonucleotide probes with a fluorophore (like pyrene) on one end and a quencher on the other. In the unhybridized state, the hairpin structure brings the fluorophore and quencher into close proximity, resulting in fluorescence quenching. Upon hybridization to a complementary target sequence, the hairpin opens, separating the fluorophore from the quencher and restoring fluorescence. The stability of this probe-target duplex is sensitive to mismatches, allowing for the differentiation of SNPs.
Pyrene-functionalized oligonucleotides have been successfully employed in these types of assays. researchgate.net The strategic placement of this compound within such a probe can refine its specificity, as the inherent sensitivity of pyrene to its environment adds another layer of discrimination. For instance, the difference in stacking interactions and local conformation between a perfectly matched duplex and a duplex with a single-base mismatch can lead to detectable changes in the pyrene's fluorescence emission, even in linear probes without a dedicated quencher.
Investigation of Nucleic Acid Structure and Conformation
The fluorescence of this compound is highly dependent on its local environment, including the polarity and the stacking interactions with neighboring bases. This sensitivity makes it an excellent tool for probing the diverse and complex structures that nucleic acids can adopt, from the canonical double helix to more intricate four-stranded arrangements.
Probing Duplex and Quadruplex Structures
Nucleic acids can form various secondary structures beyond the B-form double helix, such as G-quadruplexes, which are four-stranded structures found in guanine-rich regions of the genome, like telomeres. plos.org These structures are implicated in important biological processes, and probes that can distinguish between duplex and quadruplex DNA are of great interest. plos.orgunimi.it
The incorporation of this compound into an oligonucleotide allows researchers to monitor the transition between different structural forms. For example, the fluorescence properties of the pyrene moiety can differ significantly when the oligonucleotide is part of a duplex compared to when it folds into a G-quadruplex. rsc.org Studies using related 8-aryl-2'-deoxyguanosine probes have shown that these modified bases can be used to monitor duplex-quadruplex exchange, a process relevant for DNA-based diagnostics. rsc.org The choice of the aryl substituent can even be used to create probes that "turn-on" their fluorescence in either the duplex or the quadruplex structure. rsc.org While some modified bases have been shown to destabilize double-stranded DNA, they can remarkably increase the stability of parallel quadruplex structures. nih.gov
| Probe Design | Target Structure | Observed Fluorescence Change | Reference |
|---|---|---|---|
| 8-Aryl-dG in Thrombin-Binding Aptamer | G-Quadruplex Folding | Turn-on fluorescence | rsc.org |
| Pyrene-labeled oligonucleotide | Hybridization to DNA/RNA | Pronounced increase in monomer fluorescence | nih.gov |
| Cationic Porphyrin Derivative (TMPipEOPP) | G-Quadruplex vs. Duplex DNA | Distinct changes in absorption and fluorescence spectra | plos.org |
Elucidating Pyrene Binding Modes (Intercalation vs. Groove Positioning)
When a pyrene moiety is attached to a nucleoside, it can interact with the DNA helix in several ways, primarily through intercalation between base pairs or by positioning itself within one of the grooves (major or minor). sciepub.com The large, planar aromatic surface of pyrene is comparable in size to a Watson-Crick base pair, giving it a tendency to π-stack with nucleobases and intercalate. nih.gov However, the specific binding mode is influenced by several factors, including the point of attachment to the nucleoside, the flexibility of the linker, and the type of nucleic acid structure (e.g., DNA:DNA vs. DNA:RNA duplexes). nih.govrsc.org
Studies with various pyrene-functionalized nucleosides have shown that the binding mode can be controlled. For example, some modifications favor intercalation in DNA duplexes but position the pyrene in the minor groove of DNA:RNA or RNA:RNA duplexes. nih.gov This differential binding is reflected in the fluorescence properties; intercalation often leads to quenching of the pyrene fluorescence due to stacking with the bases, whereas groove-binding in a more solvent-exposed environment can result in higher fluorescence intensity. nih.gov Understanding these binding modes is critical for the rational design of fluorescent probes, as the position of the pyrene dictates its sensitivity to hybridization and structural changes. rsc.org Research on related pyrene derivatives has used techniques like iodide quenching studies to distinguish between groove binding and intercalation. mdpi.com
| Pyrene Derivative | Nucleic Acid Context | Predominant Binding Mode | Reference |
|---|---|---|---|
| 2'-O-(pyren-1-yl)methyluridine | DNA:DNA duplex | Intercalation | nih.gov |
| 2'-O-(pyren-1-yl)methyluridine | RNA:RNA duplex | Minor Groove Positioning | nih.gov |
| Benzo[a]pyrene-N6-deoxyadenosine adduct | Duplex DNA | Intercalation from the major groove | plos.org |
| General Pyrene Derivatives | Duplex DNA | Groove binding and/or intercalation | mdpi.com |
Studies of Photoinduced Charge Transfer Processes in Nucleic Acids
The movement of electrons along the DNA double helix, known as charge transfer (or charge transport), is a fundamental process with implications for both DNA damage and repair. To study these ultrafast processes, researchers often incorporate artificial donor and acceptor molecules into synthetic DNA strands.
This compound as a Photoinducible Electron Donor
Pyrene-modified nucleosides, including this compound, are excellent candidates for use as photoinducible electron donors in DNA charge transfer studies. When excited by light, the pyrene moiety can inject an electron into the DNA base stack. This process can be monitored using time-resolved spectroscopy to understand the dynamics of electron migration through the DNA.
The locally excited state of pyrene (Py*) can serve as the initial state for electron transfer to adjacent bases. The efficiency and direction of this transfer are governed by the oxidation potentials of the nucleobases. Because guanine has the lowest oxidation potential among the natural DNA bases, the G-C base pairs are often involved as "stepping stones" or traps for the positive charge (hole) that is left behind. By strategically placing this compound within a DNA sequence, scientists can initiate a charge transfer cascade and investigate how factors like the DNA sequence, conformation, and the presence of lesions affect the charge migration process.
Mechanisms of Reductive Electron Transfer through DNA
The transfer of electrons through the DNA double helix is a fundamental process with implications for both biological function and the development of molecular electronics. DNA can mediate charge transfer over significant distances, and this process can be broadly categorized into oxidative (hole transfer) and reductive (excess electron transfer) pathways. Reductive electron transfer involves the movement of an excess electron along the DNA strand, a process in which this compound and similar pyrene-modified nucleosides play a crucial role as photoexcitable electron donors.
Upon photoexcitation, the pyrene moiety of this compound can inject an electron into the DNA duplex. The subsequent movement of this electron is governed by complex mechanisms that are influenced by the DNA sequence, the distance between the electron donor and acceptor, and the surrounding environment. Two primary mechanisms are often invoked to describe this process: superexchange and hopping.
Superexchange: This is a single-step quantum mechanical tunneling process that dominates over short distances, typically less than 10 Å. spiedigitallibrary.org The electron tunnels directly from the donor (the excited pyrene) to the acceptor, with the intervening DNA bases acting as a virtual bridge without the electron ever localizing on them. The rate of superexchange electron transfer exhibits a strong exponential dependence on the distance between the donor and acceptor.
Hopping: Over longer distances, a multi-step hopping mechanism becomes more favorable. capes.gov.br In this model, the excess electron transiently localizes on intermediate bases, effectively "hopping" from one base to another until it reaches the acceptor. Pyrimidine (B1678525) bases, particularly thymine (B56734) and cytosine, are considered to be the primary mediators of reductive electron transfer due to their lower reduction potentials compared to purine (B94841) bases. osti.gov The distance dependence of the hopping mechanism is generally weaker than that of superexchange. capes.gov.br
Studies using pyrene-modified oligonucleotides have provided evidence for both mechanisms. For instance, research on systems with varying numbers of intervening base pairs between a pyrene donor and an electron acceptor has shown a transition from a strong to a weak distance dependence, suggesting a shift from superexchange to a hopping mechanism as the distance increases. capes.gov.br The efficiency of this process is also highly dependent on the composition of the intervening base pairs, with T-A base pairs generally being more efficient at transporting electrons than C-G base pairs in certain experimental set-ups.
Table 1: Key Factors Influencing Reductive Electron Transfer in Pyrene-Modified DNA
| Factor | Influence on Electron Transfer | Relevant Findings |
| Distance | Determines the dominant mechanism (superexchange vs. hopping). | Strong exponential decay of transfer rate at short distances, weaker dependence at longer distances. capes.gov.br |
| Base Sequence | The reduction potentials of intervening bases affect hopping efficiency. | T-A base pairs can be more efficient electron carriers than C-G base pairs in some contexts. |
| Stacking | The overlap of π-orbitals between the pyrene and adjacent bases influences injection efficiency. | Efficient π-stacking can modulate the rate and efficiency of electron transfer. acs.org |
Intermolecular Charge Transfer with Biological Substrates (e.g., Peptides)
The fluorescent properties of the pyrene moiety in this compound make it an excellent probe for studying intermolecular interactions, including charge transfer processes with biological substrates like peptides. The fluorescence of pyrene is highly sensitive to its local environment and can be quenched through photoinduced electron transfer (PET) when in close proximity to electron-donating or -accepting species. nih.gov
When this compound is incorporated into a DNA strand, its fluorescence can be quenched by neighboring nucleobases. Guanine itself is a strong quencher of pyrene fluorescence through an oxidative electron transfer mechanism. nih.gov However, the interaction with external molecules, such as amino acid residues in peptides, can also lead to significant changes in fluorescence, providing a means to study binding events and charge transfer at the DNA-peptide interface.
Certain amino acids, such as tryptophan, tyrosine, methionine, and histidine, have been shown to quench the fluorescence of various fluorophores, including pyrene derivatives, through a combination of static and dynamic quenching mechanisms. core.ac.uk This quenching can occur if a peptide containing these residues binds to the DNA duplex in the vicinity of the this compound. The efficiency of this charge transfer quenching is dependent on the distance and orientation between the pyrene and the amino acid residue, as well as their respective redox potentials.
For example, a peptide binding to a DNA duplex could bring a tryptophan residue into close proximity with the pyrene moiety. The photoexcited pyrene could then act as an electron acceptor, leading to electron transfer from the tryptophan and quenching of the pyrene fluorescence. Conversely, if the peptide contains an amino acid that can act as an electron acceptor, the excited pyrene could donate an electron, also resulting in fluorescence quenching. The study of these charge transfer interactions can provide valuable information about the binding affinity, specificity, and orientation of peptide-DNA complexes. While direct studies on this compound and peptides are not extensively detailed in the provided context, the principles of fluorescence quenching by amino acids are well-established and applicable. core.ac.ukresearchgate.net
Table 2: Amino Acids Known to Participate in Fluorescence Quenching
| Amino Acid | Potential Role in Charge Transfer | Quenching Mechanism |
| Tryptophan (Trp) | Electron Donor | Static and Dynamic |
| Tyrosine (Tyr) | Electron Donor | Static and Dynamic |
| Methionine (Met) | Electron Donor/Acceptor | Static and Dynamic |
| Histidine (His) | Electron Donor/Acceptor | Static and Dynamic |
Fabrication of Nucleic Acid-Based Nanostructures and Molecular Devices
The programmability and self-assembly properties of DNA make it an ideal scaffold for the construction of intricate nanostructures and molecular devices. This compound and other pyrene-modified oligonucleotides are valuable components in this field, leveraging the unique properties of the pyrene moiety for both structural and functional purposes. mdpi.comunibe.ch
Generation of Pyrene Arrays on Nucleic Acid Scaffolds
By strategically incorporating this compound or other pyrene-modified nucleosides into DNA sequences, it is possible to create well-ordered arrays of pyrene molecules along the DNA backbone. mdpi.com These arrays can be designed to have specific distances and orientations between the pyrene units, leading to unique photophysical properties.
One of the key phenomena observed in pyrene arrays is the formation of excimers. An excimer is an "excited-state dimer" that forms when a photoexcited pyrene molecule interacts with a ground-state pyrene molecule in close proximity (typically around 3.4 Å). mdpi.com Excimer emission is characterized by a broad, featureless, and significantly red-shifted fluorescence spectrum compared to the structured monomer emission of an isolated pyrene. The appearance of excimer fluorescence is a strong indicator of the close packing of pyrene moieties and has been used to monitor the self-assembly of DNA nanostructures. mdpi.com
The self-assembly of these pyrene-modified DNA strands can be driven by the hydrophobic and π-stacking interactions between the pyrene units in an aqueous environment. unibe.ch This can lead to the formation of various nanostructures, such as helical pyrene arrays that follow the helical pitch of the DNA duplex. The properties of these arrays, including the efficiency of excimer formation and energy transfer, can be tuned by the number and placement of the pyrene-modified nucleosides within the DNA sequence. nih.gov These pyrene arrays have potential applications in light-harvesting systems, where energy absorbed by one pyrene can be efficiently transferred to another along the array. unibe.ch
Role in Molecular Electronics Studies
The ability of DNA to mediate charge transport has led to significant interest in its potential use as a molecular wire in electronic devices. liverpool.ac.uk Modified nucleosides like this compound are of particular interest in this field due to the electronic properties of the pyrene moiety. Pyrene-based materials have been explored as organic semiconductors in various electronic applications, and their incorporation into DNA opens up possibilities for creating hybrid biomolecular electronic components. nih.gov
DNA duplexes containing this compound can be envisioned as components of molecular-scale circuits. The pyrene units can facilitate charge injection into the DNA wire, and the π-stacked core of the DNA duplex can provide a pathway for charge transport. The conductance of such DNA-based nanowires can be measured using techniques like conductive atomic force microscopy. pku.edu.cn
Studies have shown that the conductivity of DNA is highly dependent on its sequence, conformation, and the presence of modifications. pku.edu.cn The incorporation of pyrene moieties can potentially enhance the electronic coupling along the DNA strand, thereby improving its conductive properties. Furthermore, the ability to create defined arrays of pyrene molecules on a DNA scaffold allows for the systematic investigation of how the density and arrangement of chromophores affect the electronic properties of the resulting nanowire. While the field of DNA-based molecular electronics is still in its developmental stages, the use of well-defined molecular components like this compound is crucial for understanding the fundamental principles of charge transport at the molecular level and for designing functional nanoelectronic devices. liverpool.ac.uk
Molecular Interactions of 2 Deoxy 8 Pyren 1 Ylguanosine Within Biomacromolecular Systems
Non-Covalent Interactions with Nucleic Acid Bases
The introduction of a pyrene (B120774) group at the C8 position of 2'-deoxyguanosine (B1662781) fundamentally alters its interaction profile within a nucleic acid environment. These changes are dominated by the strong propensity of the pyrene ring to engage in non-covalent interactions with neighboring bases.
The stability of a DNA or RNA duplex is derived from both the hydrogen bonds that form the base pairs and the π-stacking interactions between adjacent bases along the helical axis. atdbio.com The pyrene moiety of 2'-Deoxy-8-pyren-1-ylguanosine, with its extensive and electron-rich aromatic surface, is an exceptionally potent stacking partner.
Research has shown that when a pyrene-modified nucleoside is placed at the terminus of a DNA duplex (a "dangling end"), it provides a dramatic increase in thermal stability. nih.gov This stabilization effect significantly surpasses that of natural purine (B94841) or pyrimidine (B1678525) bases. For instance, in one study, a duplex with a dangling pyrene residue exhibited a melting transition 23.1 °C higher than the unsubstituted core duplex and 12.5 °C higher than a duplex with a dangling adenine, the best natural stacker. nih.gov This corresponds to an additional stabilization energy of 3.4 kcal/mol provided by the two pyrene residues on a self-complementary duplex. nih.gov NMR studies confirm that this stability arises from the pyrene moiety stacking efficiently within the helix, interacting extensively with the flanking base pairs. rsc.orgresearchgate.net This enhanced stacking is a direct result of the large, hydrophobic surface area of the pyrene, which maximizes favorable van der Waals and hydrophobic interactions within the core of the helix. nih.gov
Table 1: Duplex Stabilization by a Dangling Pyrene Nucleoside Compared to Natural Bases Data sourced from experimental measurements of duplex thermal denaturation. Conditions: 1 M NaCl, 10 mM Na-phosphate pH 7.0, 5.0 μM DNA strand concentration. nih.gov
| Dangling Base (X) | Melting Temperature (Tₘ, °C) | Change in Tₘ (ΔTₘ, °C) | Change in Free Energy (ΔΔG°, kcal/mol) |
|---|---|---|---|
| None (Core Duplex) | 38.3 | - | - |
| Thymine (B56734) | 44.0 | 5.7 | -1.1 |
| Adenine | 48.9 | 10.6 | -2.0 |
| Pyrene Nucleoside | 61.4 | 23.1 | -3.4 |
The insertion of the large, nonpolar pyrene ring into the DNA helix creates a distinct local microenvironment. This environment is considerably less polar than that of the surrounding negatively charged sugar-phosphate backbone. atdbio.com The fluorescence emission of pyrene is highly sensitive to the polarity of its solvent cage. This property allows this compound to act as an intrinsic probe of its local environment. Changes in nucleic acid conformation, binding of proteins or small molecules, or hydration status can alter the polarity around the pyrene, leading to detectable shifts in its fluorescence spectrum.
π-Stacking Interactions within Duplexes
Interplay with Hydrogen Bonding Networks
Standard Watson-Crick base pairing between guanine (B1146940) and cytosine requires the guanine base to be in the anti conformation relative to the deoxyribose sugar. atdbio.com However, the covalent attachment of the bulky pyrene group at the 8-position of the purine ring creates significant steric hindrance. This clash favors the adoption of the alternative syn conformation.
In the syn conformation, the face of the guanine base that normally presents its hydrogen-bonding donors and acceptors to cytosine is rotated away. Consequently, this compound cannot form a standard Watson-Crick pair and disrupts the local hydrogen-bonding network. nih.gov This perturbation is a critical feature of the modification, leading to altered base pairing specificities and conformational effects.
Excimer Formation and its Dependence on Molecular Proximity and Orientation
A key photophysical property of pyrene is its ability to form an "excimer," or excited-state dimer. An excimer is formed when an excited pyrene molecule associates with a nearby ground-state pyrene molecule. monash.edu This process is exquisitely dependent on the distance and geometry between the two interacting pyrene rings.
Excimer formation is efficient only when the two pyrene moieties are in very close proximity (typically < 4 Å) and adopt a cofacial, sandwich-like arrangement that allows for significant overlap of their π-orbitals. researchgate.netrsc.org The degree of this π-π overlap is a more critical factor than the precise interplanar distance. rsc.org Excimer formation is readily detectable as it results in a characteristic, broad, and red-shifted emission band in the fluorescence spectrum (around 475 nm) compared to the structured monomer emission (around 380-400 nm). nih.gov
When two or more this compound residues are incorporated into a nucleic acid strand, the presence or absence of excimer fluorescence serves as a "molecular ruler." It provides direct evidence for the proximity and relative orientation of the pyrene-modified bases, making it a powerful tool for probing DNA/RNA folding, conformational changes, and the dynamics of multi-stranded structures. hbni.ac.in
Base Pairing Characteristics in Modified Oligonucleotides
Due to the sterically enforced syn conformation that prevents Watson-Crick pairing, this compound exhibits unique base pairing behavior. Instead of pairing with cytosine, it shows a preference for pairing opposite non-canonical partners or structural features. For instance, a pyrene-functionalized deoxynucleotide can pair stably opposite an abasic site (a position in the duplex where a base is missing). researchgate.net In this context, the stability of the "pair" is not derived from hydrogen bonding but almost entirely from the favorable stacking of the pyrene moiety within the DNA helix. researchgate.net
This behavior is consistent with studies of other 8-substituted purines, which also show altered base-pairing rules. For example, 8-Aza-2′-deoxyisoguanosine demonstrates a different and more selective pairing pattern compared to its unmodified counterpart. seela.net The modification at the 8-position fundamentally changes the recognition properties of the nucleobase, forcing it to engage in alternative pairing schemes dictated by steric fit and stacking optimization rather than traditional hydrogen bonding.
Steric and Electronic Effects of Pyrene Modification on Nucleic Acid Conformation
The introduction of this compound imposes significant steric and electronic effects that can alter the local and global conformation of a nucleic acid. The sheer size of the pyrene group must be accommodated, which can lead to distortions in the canonical B-DNA double helix. libretexts.org
The modification has been shown to be well-tolerated and even stabilizing in structures that deviate from the norm, such as in duplexes containing a bulge. rsc.org Furthermore, the preference for the syn conformation is a key feature of the guanine bases that participate in G-quadruplexes, which are four-stranded structures stabilized by stacked G-tetrads. csic.es Studies on similar 8-substituted nucleosides have shown that they can significantly stabilize G-quadruplex structures while destabilizing standard duplex DNA. nih.gov This suggests that this compound could act as a potent promoter of G-quadruplex formation.
Electronically, the pyrene's large, polarizable π-system is the source of the powerful stacking interactions that can stabilize certain conformations. nih.gov This combination of a dominant steric effect forcing a syn conformation and a powerful electronic effect from enhanced stacking makes this compound a modification that can profoundly influence nucleic acid structure, shifting the conformational equilibrium away from the canonical duplex and towards alternative structures.
Theoretical and Computational Investigations of 2 Deoxy 8 Pyren 1 Ylguanosine Conjugates
Molecular Modeling of Nucleic Acid-Pyrene Interactions
Molecular modeling techniques are essential for understanding the structural and dynamic consequences of incorporating a bulky pyrene (B120774) moiety into a nucleic acid duplex. nih.gov Computer simulations allow for the visualization and analysis of how the pyrene group interacts with the surrounding nucleobases and the sugar-phosphate backbone. organica1.org
Key computational approaches include:
Molecular Dynamics (MD) Simulations: These simulations model the motion of atoms over time, providing a dynamic picture of the pyrene-modified DNA. louisville.edu MD simulations can reveal the preferred orientation of the pyrene ring relative to the DNA helix, such as whether it intercalates between base pairs, resides in one of the grooves, or stacks on top of an adjacent base pair. This helps in rationalizing experimental data and predicting the structural impact of the modification. louisville.edu
Docking Studies: While more commonly used for non-covalently bound ligands, docking principles can be applied to understand the initial binding poses and conformational preferences of the pyrene group during its interaction with DNA.
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method treats the electronically active region (the pyrene and adjacent bases) with high-level quantum mechanics, while the rest of the system (the DNA backbone and solvent) is treated with more computationally efficient molecular mechanics. This approach is particularly useful for studying chemical reactions and excited-state properties within a large biological system.
These modeling studies are fundamental for interpreting how the pyrene modification alters the local and global structure of DNA, which in turn influences its biological function and properties as a molecular probe. mdpi.com
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure of molecules. researchgate.net It is particularly valuable for studying pyrene-nucleoside conjugates due to its balance of accuracy and computational cost, allowing for the analysis of ground-state and excited-state properties. researchgate.netaps.org
DFT calculations are instrumental in characterizing the electronic landscape of 2'-Deoxy-8-pyren-1-ylguanosine. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontier orbitals whose energies and spatial distributions determine the molecule's electronic behavior. The HOMO-LUMO energy gap is a critical parameter that correlates with chemical reactivity and the energy required for electronic excitation. scirp.org For pyrene itself, the calculated HOMO-LUMO gap is approximately 3.84 eV, which is in excellent agreement with experimental values. scirp.org
When pyrene is conjugated to guanosine (B1672433), the system can be viewed as a donor-bridge-acceptor (D-B-A) system, where the electronic properties can be tuned. chemrxiv.orgchemrxiv.org Time-Dependent DFT (TD-DFT) is a common extension used to calculate the properties of electronically excited states, which are crucial for understanding the fluorescence of the pyrene moiety. researchgate.netrsc.org
Studies on analogous donor-pyrene-acceptor systems reveal that electronic excitation can lead to different types of states: chemrxiv.orgchemrxiv.orgresearchgate.net
Locally Excited (LE) State: The excitation is confined primarily to the pyrene moiety. This is often the initial bright state responsible for strong absorption and fluorescence.
Charge-Transfer (CT) State: An electron is transferred from a donor part of the molecule to an acceptor part upon excitation. In the case of this compound, this could involve charge transfer from the electron-rich guanine (B1146940) base to the pyrene ring, or vice versa, depending on the specific electronic coupling and environment.
Computational analyses show that the character of the lowest excited states (LE vs. CT) is highly sensitive to the nature of the donor and acceptor groups attached to the pyrene core. chemrxiv.org
Table 1: Calculated Excited State Properties for Analogous Donor-Pyrene-Acceptor (DPA) Systems This table presents data from related pyrene systems to illustrate the concepts of Local Excitation (LE) and Charge Transfer (CT) states investigated by computational methods.
| System (Donor-Pyrene-Acceptor) | Method | Lowest Excited State (S1) Character | Second Excited State (S2) Character | Key Finding | Reference |
|---|---|---|---|---|---|
| DMA-Pyrene-TFM | ADC(2) | Local Excitation (LE) on pyrene | Donor-to-Pyrene Charge Transfer (CT) | The bright S1 state is locally excited, while a nearby S2 state has significant CT character. chemrxiv.orgchemrxiv.org | chemrxiv.org, chemrxiv.org |
| NH₂-Pyrene-CN | DFT/ADC(2) | Primarily LE | Primarily LE | Weak donor/acceptor groups result in very small charge transfer effects. chemrxiv.org | chemrxiv.org |
| NH₂-Pyrene-NO₂ | DFT/ADC(2) | Significant CT character | - | A strong electron-withdrawing group (NO₂) significantly enhances charge transfer character. chemrxiv.org | chemrxiv.org |
Understanding the pathways of charge transfer is critical for applications in molecular electronics and for explaining phenomena like fluorescence quenching. DFT calculations can map the change in electron density distribution upon excitation, revealing the direction and magnitude of charge flow.
In DNA, charge can migrate through the stacked base pairs of the double helix. nih.gov The introduction of a this compound modification creates a potential new pathway or a trap for migrating charges. Theoretical studies on related damaged DNA strands containing modified guanosines show that the lesion can significantly influence charge migration. nih.gov For instance, in a system containing both 5',8-cyclo-2'-deoxyguanosine and an oxidized guanine, the preferred site for an excess electron was found to depend on the stereochemistry of the lesion, demonstrating the profound impact of a single modification on charge distribution. nih.gov For a pyrene-guanosine conjugate, DFT can predict whether hole transfer (migration of a positive charge) is likely to localize on the guanine (which has a low oxidation potential) or whether electron transfer to the pyrene (which has a high electron affinity) is more favorable.
Electronic Properties and Excited State Characteristics
Simulations of Conformational Ensembles and Dynamics
A single static structure is insufficient to describe a flexible molecule like this compound when incorporated into DNA. Molecular dynamics simulations are used to generate a "conformational ensemble," which is a collection of thousands of structures that represent the molecule's dynamic states and their statistical probabilities. nih.govmdpi.com
These simulations show that the pyrene moiety is not fixed in one position but samples a range of conformations. The flexibility of the C-N bond linking the pyrene to the guanosine allows for significant rotational freedom. Analysis of these dynamic trajectories can identify the most populated conformational states, the barriers to transition between them, and how these dynamics are influenced by the surrounding DNA sequence and solvent. chemrxiv.orgbiorxiv.org Clustering algorithms are often applied to the MD trajectory to group similar structures, providing a simplified yet representative view of the major conformational substates available to the molecule. chemrxiv.org
Prediction of Binding Energies and Dimerization Processes
Computational methods can provide accurate estimates of the non-covalent interaction energies that stabilize molecular structures. arxiv.org For this compound, a key interaction is the π-π stacking between the pyrene ring and adjacent DNA bases or another pyrene molecule. The latter process, known as dimerization, is fundamental to the formation of pyrene excimers, which have a distinct, red-shifted fluorescence spectrum.
DFT calculations, particularly those including corrections for dispersion forces (e.g., DFT-D), are well-suited for quantifying these weak interactions. Studies on pyrene dimerization in solution have used computational methods to explore different stacked geometries (e.g., slipped-parallel) and calculate their binding and free energies. chemrxiv.org The Gibbs free energy of dimerization (ΔG_dim) indicates the spontaneity of the process in a given solvent.
Table 2: Calculated Gas-Phase and Solution-Phase Dimerization Energies for Pyrene This table presents data for the dimerization of pyrene itself, which serves as a model for the interactions of the pyrene moiety in the this compound conjugate.
| Dimer | Method | Phase | Binding Energy (kJ/mol) | Gibbs Free Energy of Dimerization (kJ/mol) | Reference |
|---|---|---|---|---|---|
| (Pyrene)₂ | ωB97X-D/6-311++G(2d,p) | Gas | -60.63 | -4.33 | chemrxiv.org |
| (Pyrene)₂ | ωB97X-D4/def2-TZVP/CPCM | Toluene (B28343) | - | 16.94 | chemrxiv.org |
Note: Negative energy values indicate a favorable interaction. The positive Gibbs free energy in toluene suggests that dimerization is not spontaneous under those specific simulation conditions.
These calculations help to rationalize the conditions under which pyrene excimer formation is observed experimentally and can be used to predict how modifications to the pyrene or its local environment might affect its ability to dimerize and function as a fluorescent probe.
Advanced Methodologies and Future Research Directions
Integration of 2'-Deoxy-8-pyren-1-ylguanosine into Novel Nucleic Acid Constructs
The synthesis of oligonucleotides containing modified bases like this compound is a cornerstone for creating functional nucleic acid-based tools. researchgate.net The on-demand synthesis of such custom nucleic acids has become a significant industry, enabling researchers to design and build novel constructs for a wide array of applications in biological research. rand.org These constructs are not limited to standard duplex DNA but extend to more complex secondary structures where the pyrene-modified nucleoside can act as a structural stabilizer or a reporter group.
One key area of integration is within G-quadruplexes, which are four-stranded DNA structures found in telomeric regions and gene promoter areas. The incorporation of modified nucleosides can significantly influence the stability and conformation of these structures. researchgate.net For instance, studies on the related compound 2'-deoxy-8-(propyn-1-yl)adenosine have shown that modification at the 8-position of a purine (B94841) can remarkably increase the stability of parallel quadruplex structures, a principle that extends to guanosine (B1672433) derivatives. nih.gov The pyrene (B120774) moiety in this compound can further stabilize these structures through π-π stacking interactions with the G-tetrads. researchgate.net
Another application is in the formation of DNA triplexes. Pyrene-modified triplex-forming oligonucleotides (TFOs) have been shown to enhance the stability of the resulting triplex DNA. researchgate.net The pyrene can intercalate between base pairs of the target duplex, providing an additional stabilizing force. researchgate.net This is particularly valuable for stabilizing triplexes that contain purine interruptions, which typically destabilize such complexes. beilstein-journals.org
Table 1: Integration into Novel Nucleic Acid Constructs
| Nucleic Acid Construct | Role of this compound | Potential Application |
|---|---|---|
| G-Quadruplexes | Stabilization via π-π stacking; Fluorescent reporting of folding/unfolding | Probes for telomeric DNA; G-quadruplex-based biosensors researchgate.netnih.gov |
| DNA Triplexes | Intercalation and stacking to increase triplex stability | Gene targeting; antigene therapy researchgate.netbeilstein-journals.org |
| Aptamers | Conformational reporter; structural element for specific binding | Biosensors for small molecules, proteins, and ions researchgate.net |
| DNA-based Supramolecular Complexes | Building block for self-assembly; fluorescent component | Nanotechnology; development of functional materials researchgate.net |
Exploration of New Spectroscopic Techniques for Enhanced Characterization
The characterization of pyrene-modified nucleic acids relies heavily on a suite of spectroscopic techniques that can probe both structure and dynamics. While standard UV-Vis and fluorescence spectroscopy provide basic information, advanced methods offer deeper insights.
Fluorescence spectroscopy is particularly powerful due to the pyrene group. Its emission is highly sensitive to the local environment, providing information on the location of the probe within a nucleic acid structure. researchgate.net Techniques such as time-resolved fluorescence and fluorescence anisotropy can reveal details about the conformational dynamics and binding events. Single-particle fluorescence spectroscopy of pyrene-derived nanostructures has demonstrated the ability to distinguish between different fluorescent components and analyze their distinct photophysical behaviors, a technique that could be applied to nucleic acid constructs. rsc.orgchemrxiv.org
Table 2: Spectroscopic Techniques for Characterization
| Technique | Information Obtained | Relevance for this compound |
|---|---|---|
| Advanced Fluorescence Spectroscopy | Microenvironment polarity, conformational dynamics, excimer formation, binding events. researchgate.netmdpi.com | Characterizes probe location, nucleic acid folding, and intermolecular interactions. |
| Circular Dichroism (CD) | Global secondary structure (e.g., A-form, B-form, Z-form DNA, G-quadruplex topology). nih.gov | Confirms the formation and stability of specific nucleic acid constructs. |
| Nuclear Magnetic Resonance (NMR) | High-resolution 3D structure, base pairing, and sugar pucker conformation. nih.govnih.gov | Provides detailed atomic-level structural information of the modified construct. |
| Raman & FTIR Spectroscopy | Vibrational modes of chemical bonds, "fingerprint" of molecular structure. mdpi.com | Detects changes in bond structure upon incorporation or interaction. |
| Single-Molecule Spectroscopy | Analysis of individual molecular behaviors, such as blinking and photoswitching. rsc.orgchemrxiv.org | Reveals heterogeneities in structure and dynamics not visible in ensemble measurements. |
Expanding Applications in Biosensing beyond Traditional Hybridization Probes
The unique properties of this compound enable its use in sophisticated biosensors that go beyond detecting complementary DNA or RNA strands. A major area of expansion is in the development of aptamer-based sensors. researchgate.net Aptamers are short nucleic acid sequences that fold into specific three-dimensional structures to bind targets like small molecules, proteins, or ions. nih.gov When this compound is incorporated into an aptamer, its fluorescence can signal the conformational change that occurs upon target binding. nih.gov This allows for the creation of label-free, turn-on or turn-off fluorescent sensors.
A key feature of pyrene is its ability to form an "excimer" (excited-state dimer) when two pyrene molecules are in close proximity. beilstein-journals.org This excimer has a distinct, red-shifted fluorescence emission compared to the monomer. This property is exploited in probes designed to detect specific DNA sequences, including single nucleotide polymorphisms (SNPs), or to monitor the formation of PNA₂DNA triplexes, where the binding of the target brings two pyrene moieties together, switching on the excimer emission. beilstein-journals.org
Furthermore, sensors based on pyrene-modified guanosine can be designed for targets involved in disease diagnostics. For example, electrochemical sensors have been developed for 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a biomarker for oxidative DNA damage. nih.gov A similar strategy, using an aptamer containing this compound, could be developed for fluorescent detection of 8-OHdG or other relevant disease markers. nih.gov
Computational Design and Optimization of Pyrene-Modified Systems
Computational methods are becoming indispensable for designing and understanding pyrene-modified nucleic acids. acs.org Molecular dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) approaches allow researchers to predict the structural and photophysical properties of these systems before undertaking complex synthesis. chemrxiv.org
For developing new fluorescent probes, computational design is crucial. Studies on similar perylene-modified nucleotides have used QM/MM dynamics to understand the relationship between the angle of the fluorescent tag relative to the nucleobase and the efficiency of fluorescence versus quenching. acs.orgchemrxiv.org This knowledge allows for the rational design of new constructs with optimized properties, such as enhanced brightness or sensitivity. By simulating the excited-state dynamics, scientists can predict how modifications to the linker between the pyrene and the guanosine, or the addition of electron-donating or -withdrawing groups to the pyrene itself, will tune the photophysical properties of the molecule. rsc.orgchemrxiv.org
Table 3: Computational Methods for Pyrene-Modified Systems
| Method | Objective | Key Findings/Applications |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Predict stable conformations, binding modes, and solvent interactions. chemrxiv.org | Optimization of probe design for specific DNA/RNA targets; predicting intercalation vs. groove binding. researchgate.net |
| QM/MM Simulations | Investigate excited-state dynamics, charge transfer, and fluorescence quenching mechanisms. acs.orgchemrxiv.org | Rational design of probes with enhanced fluorescence quantum yield and photostability. |
| Density Functional Theory (DFT) | Calculate electronic structure, absorption/emission energies, and properties of multicomponent complexes. acs.orgsioc-journal.cn | Predicts spectroscopic properties and helps interpret experimental results. |
Contribution to Understanding DNA Damage and Repair Pathways at the Molecular Level
Modifications at the C8 position of guanine (B1146940) are a significant form of DNA damage, most notably the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) from oxidative stress. nih.govsigmaaldrich.com this compound serves as a valuable molecular tool to study the consequences of such bulky lesions in DNA.
The pyrene moiety can be used to induce localized DNA damage. Upon photoirradiation, the pyrene can act as a photosensitizer, initiating an electron transfer process that leads to the oxidation of a nearby guanine base. uec.ac.jpcancer.gov This allows researchers to create oxidative damage at a specific site in a DNA strand and study the subsequent events. Studies using pyrene-modified oligonucleotides have investigated how factors like molecular crowding in a cell-like environment affect the efficiency of this photoinduced DNA damage. uec.ac.jpresearchgate.net
Furthermore, incorporating a stable, bulky lesion like this compound into a DNA duplex allows researchers to investigate how DNA repair machinery recognizes and processes such damage. The presence of a bulky adduct can stall DNA polymerases and trigger specific repair pathways, such as nucleotide excision repair. nih.gov Studies on the structurally related 5',8-cyclo-2'-deoxypurines, which are also bulky lesions that are not substrates for base excision repair (BER), show that their presence can inhibit the repair of other nearby lesions, a phenomenon critical in understanding clustered DNA damage from ionizing radiation. nih.gov The fluorescent nature of the pyrene group provides a direct spectroscopic handle to monitor the binding of repair proteins and the kinetics of the repair process, offering a molecular-level view of these fundamental cellular pathways. cancer.govscitechdaily.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
